Peroxide, bis(1-oxononyl)

Description

Contextualizing Organic Peroxides in Contemporary Chemical Science

Organic peroxides are a class of organic compounds that feature the peroxide functional group (R-O-O-R'). wikipedia.org The defining characteristic of these molecules is the relatively weak oxygen-oxygen single bond, which can readily undergo homolytic cleavage to produce free radicals. wikipedia.org This property makes organic peroxides exceptionally useful as initiators for a wide array of chemical reactions, most notably in polymer chemistry. wikipedia.orgchemicalsafetyfacts.org

In contemporary chemical science, organic peroxides are indispensable. They are crucial for initiating polymerization reactions for materials like polyethylene (B3416737), polyvinyl chloride (PVC), and polystyrene. chemicalsafetyfacts.orgpergan.com Beyond polymerization, they serve as oxidizing agents in organic synthesis and are involved in cross-linking polymers to create thermoset materials. wikipedia.orgnih.gov The reactivity of organic peroxides necessitates careful handling, as they can be sensitive to heat, friction, and contamination, which can lead to accelerated decomposition. atamanchemicals.compitt.edu

The diverse applications of organic peroxides extend into biological systems as well, where they play roles in various biochemical processes. wikipedia.orgnih.gov Their ability to generate radicals under controlled conditions has cemented their importance in both industrial manufacturing and academic research, driving innovations in materials science and synthetic chemistry. chemicalsafetyfacts.orgnih.gov

Academic Significance of Diacyl Peroxides

Within the broader class of organic peroxides, diacyl peroxides, with the general structure R-C(O)-O-O-C(O)-R', are of particular academic and industrial interest. numberanalytics.com Their significance stems from their role as highly effective radical initiators. numberanalytics.comnih.gov The decomposition of diacyl peroxides can be triggered by heat, light, or catalysts, leading to the formation of acyloxyl radicals, which can then lose carbon dioxide to form alkyl or aryl radicals. rsc.org

The academic community has extensively studied diacyl peroxides to understand their decomposition mechanisms and to harness their reactivity for various synthetic transformations. numberanalytics.comrsc.org They are pivotal in fundamental studies of free-radical reactions, including polymer kinetics and the synthesis of complex organic molecules. numberanalytics.comnih.gov Research has focused on tailoring the structure of diacyl peroxides to control their decomposition rates and the reactivity of the resulting radicals, thereby enabling more precise control over polymerization processes and other radical-mediated reactions. pergan.com

Furthermore, diacyl peroxides have been employed in late-stage functionalization of complex molecules and in the synthesis of pharmaceuticals, highlighting their versatility in academic and applied research. numberanalytics.comrsc.org The ability to generate radicals under relatively mild conditions makes diacyl peroxides a valuable tool for chemists exploring new synthetic methodologies. rsc.org

Nomenclature and Structural Analogs of Peroxide, bis(1-oxononyl)

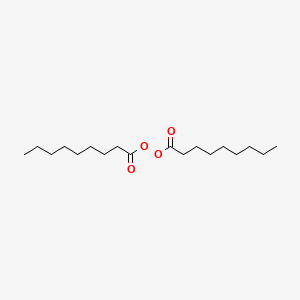

Peroxide, bis(1-oxononyl) is known by several synonyms, which are often used interchangeably in scientific literature and commercial contexts. A common name for this compound is nonanoyl peroxide or pelargonyl peroxide. google.comnoaa.gov Its systematic IUPAC name is nonanoyl nonaneperoxoate. uni.lu The Chemical Abstracts Service (CAS) has assigned the number 762-13-0 to this specific compound. echemportal.orgchemicalbook.com

The structure of Peroxide, bis(1-oxononyl) consists of two nonanoyl (pelargonyl) groups, which are nine-carbon acyl groups, linked by a peroxide bond. This can be represented by the chemical formula C18H34O4. chemicalbook.com

Several structural analogs of Peroxide, bis(1-oxononyl) exist, primarily differing in the length of the alkyl chains attached to the acyl groups. Some notable diacyl peroxide analogs include:

Decanoyl peroxide: Features ten-carbon acyl groups. nih.gov

Lauroyl peroxide: Contains twelve-carbon acyl groups. chembk.comsielc.com

Benzoyl peroxide: An aromatic analog where the acyl groups are derived from benzoic acid. tcichemicals.com

These analogs share the characteristic diacyl peroxide functionality and thus exhibit similar reactivity as radical initiators, though their specific properties, such as decomposition temperature and solubility, vary with their molecular structure. pergan.com

Interactive Data Table: Properties of Peroxide, bis(1-oxononyl)

| Property | Value |

| Chemical Formula | C18H34O4 |

| Molecular Weight | 314.46 g/mol |

| CAS Number | 762-13-0 |

| IUPAC Name | nonanoyl nonaneperoxoate |

| Common Names | Nonanoyl peroxide, Pelargonyl peroxide |

| Appearance | Not specified in provided results |

| Self-Accelerating Decomposition Temperature (SADT) | 20.0 °C acs.org |

Properties

CAS No. |

762-13-0 |

|---|---|

Molecular Formula |

C18H34O4 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

nonanoyl nonaneperoxoate |

InChI |

InChI=1S/C18H34O4/c1-3-5-7-9-11-13-15-17(19)21-22-18(20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |

InChI Key |

FEZFGASTIQVZSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)OOC(=O)CCCCCCCC |

physical_description |

This solid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported as a mixture, with an inert solid. |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Peroxide, Bis 1 Oxononyl

Peroxide Bond Formation Strategies

The synthesis of diacyl peroxides, such as Peroxide, bis(1-oxononyl), hinges on the formation of the peroxide bond (O-O). This can be achieved through several strategic approaches, primarily involving the reaction of carboxylic acid derivatives with a peroxide source.

Direct Synthesis from Carboxylic Acid Precursors and Hydrogen Peroxide

A fundamental and straightforward method for synthesizing diacyl peroxides is the direct reaction of carboxylic acids with hydrogen peroxide. rsc.orgrsc.org For Peroxide, bis(1-oxononyl), the corresponding carboxylic acid precursor is nonanoic acid. The reaction generally involves the condensation of two nonanoic acid molecules with one molecule of hydrogen peroxide, eliminating two molecules of water.

This type of reaction, which can be strongly exothermic, can be performed in a continuous flow process, which allows for better temperature control. google.com The process typically involves adding the acyl compound (nonanoic acid), hydrogen peroxide, and a catalyst to an organic solvent, followed by stirring and dehydration to yield the diacyl peroxide. google.com The use of carboxylic acids as starting materials is advantageous due to their wide availability and lower cost compared to other derivatives like acyl chlorides. rsc.org

Catalytic Approaches in Diacyl Peroxide Synthesis

The efficiency of diacyl peroxide synthesis can be significantly enhanced through catalysis. Both acid and base catalysts are commonly employed to facilitate the reaction. researchgate.net For instance, a patent describes a synthesis method for diacyl peroxides using a polyvinyl alcohol compound amino acid catalyst in an organic solvent. google.com

Transition-metal catalysis also plays a crucial role in modern organic synthesis and can be applied to the formation of diacyl peroxides. rsc.orgsioc-journal.cn These catalysts can activate the reactants and promote the formation of the peroxide bond under milder conditions. Copper-catalyzed reactions, for example, have been used to generate alkyl radicals from diacyl peroxides that were themselves generated in situ from aliphatic acids and hydrogen peroxide. organic-chemistry.orgacs.org While specific catalysts for the direct synthesis of Peroxide, bis(1-oxononyl) are not extensively detailed in readily available literature, general principles of transition-metal catalysis for C-O bond formation are applicable. semanticscholar.org The decomposition of diacyl peroxides can be initiated under thermal conditions, transition-metal catalysis, or irradiation. rsc.orgrsc.org

| Synthetic Strategy | Precursors | Key Features | Potential Catalysts | References |

|---|---|---|---|---|

| Direct Synthesis | Carboxylic Acid + Hydrogen Peroxide | Atom economical, uses readily available precursors. | Acid catalysts (e.g., p-TsOH), Polyvinyl alcohol composite amino acid. | rsc.orggoogle.comresearchgate.net |

| Catalytic Approaches | Carboxylic Acid + Hydrogen Peroxide | Improved reaction rates and yields; can enable milder conditions. | Transition metals (e.g., Copper, Rhodium). | rsc.orgsioc-journal.cnsemanticscholar.org |

| Substitution Reactions | Acyl Chloride + Peroxide Source (e.g., H₂O₂, Na₂O₂) | Utilizes more reactive acyl chlorides. | Often proceeds without a catalyst, but base may be used to neutralize acid byproduct. | rsc.orgvulcanchem.comnumberanalytics.com |

Broadening Synthetic Scope for Peroxides

Beyond the direct methods, other synthetic routes offer a broader scope for creating various organic peroxides, which could be adapted for the synthesis of Peroxide, bis(1-oxononyl). These methods often involve substitution, oxidation, or electrochemical pathways.

Peroxide Synthesis via Substitution Reactions

Substitution reactions provide a robust avenue for synthesizing diacyl peroxides. A common method involves the reaction of an acyl chloride with a peroxide source like hydrogen peroxide or sodium peroxide. rsc.orgnumberanalytics.com In the context of Peroxide, bis(1-oxononyl), this would involve the use of nonanoyl chloride. vulcanchem.comsigmaaldrich.comlipidbank.jp This method is effective because acyl chlorides are more reactive than their corresponding carboxylic acids. The reaction between nonanoyl chloride and a suitable peroxide source would lead to the displacement of the chloride, forming the desired diacyl peroxide. vulcanchem.comlipidbank.jp

Peroxide Synthesis via Oxidative Routes

Oxidative routes offer alternative pathways to form peroxide bonds. These can include the oxidative functionalization of C-H bonds adjacent to specific functional groups or the oxidation of other moieties. organic-chemistry.org For example, research has shown the oxidative functionalization of C-H bonds next to an amide nitrogen to generate peroxy-containing intermediates. organic-chemistry.org While not a direct synthesis of a diacyl peroxide, these methods demonstrate the formation of C-O-O linkages through oxidation. Another approach involves the reaction of enol acetates with cyclic diacyl peroxides, which proceeds via a nucleophilic substitution at the peroxide's oxygen atom, showcasing an umpolung (polarity inversion) strategy for C-O bond formation. researchgate.net

Electrochemical Pathways to Peroxide Intermediates

Electrochemical methods are emerging as a sustainable and controllable alternative for peroxide synthesis. nih.gov A key strategy involves the electrochemical synthesis of hydrogen peroxide, a crucial precursor for diacyl peroxides. dechema.de This can be achieved through the two-electron oxygen reduction reaction (2e⁻ ORR), which directly converts oxygen into hydrogen peroxide. nih.gov This on-site generation is considered a greener alternative to the traditional, energy-intensive anthraquinone (B42736) process. eurochemengineering.com

Tailored Synthetic Pathways for Bis-Peroxide Structures

Molecular iodine has emerged as a versatile and effective catalyst in the synthesis of various organic peroxides. rsc.orgorganic-chemistry.org Its role is particularly notable in the formation of cyclic peroxides and gem-dihydroperoxides from ketones and aldehydes. rsc.org The catalytic action of iodine is multifaceted; it enhances the electrophilic character of the carbonyl carbon atom while simultaneously increasing the nucleophilic nature of hydrogen peroxide. rsc.org This dual activation facilitates the reaction, which is often sluggish or does not proceed at all in the absence of the catalyst. rsc.org

Iodine-catalyzed hydroperoxidation has proven effective for a range of substrates, including acyclic and cyclic ketones, as well as aromatic aldehydes, converting them into gem-dihydroperoxides. rsc.org For instance, ketones react with hydrogen peroxide in the presence of iodine in acetonitrile (B52724) to yield gem-dihydroperoxides. organic-chemistry.org Furthermore, iodine catalysis can be applied to the synthesis of more complex multi-peroxide systems, such as 1,2,4,5,7,8-hexaoxonanes, which are formed through the reaction of bis(1-hydroperoxycycloalkyl) peroxides with ketals. researchgate.net

Table 1: Summary of Iodine-Catalyzed Hydroperoxidation of Carbonyl Compounds. Data sourced from research findings on iodine's catalytic role. rsc.org

Controlling the three-dimensional arrangement of atoms is a significant challenge in organic synthesis, and the creation of chiral peroxides is no exception. Stereoselective reactions are those that preferentially form one stereoisomer over another. inflibnet.ac.inmsu.edu This field is further divided into diastereoselectivity and enantioselectivity. Enantioselective synthesis is crucial as enantiomers can exhibit different biological activities. nih.gov

Significant progress has been made in the asymmetric synthesis of peroxides using organocatalysis. researchgate.net Catalysts derived from natural products like cinchona alkaloids and prolinol have been successfully employed. researchgate.net For example, diarylprolinol ethers have been identified as effective organocatalysts for the highly enantioselective peroxidation of α,β-unsaturated aldehydes. researchgate.net The success of these reactions is often dependent on several factors, including the structure of the catalyst, the choice of solvent, and the presence of acid cocatalysts. researchgate.net A notable trend is that the level of enantioselectivity can increase with the growing steric bulk of silyl (B83357) groups on the catalyst. researchgate.net These methodologies have enabled the enantioselective synthesis of chiral 1,2-dioxolanes and 1,2-dioxanes, which are core structures in various biologically active natural products. researchgate.net

The synthesis of molecules containing multiple peroxide groups, such as 1,2,4,5-tetraoxanes and other polyperoxides, represents a specialized area of peroxide chemistry. These compounds are often targeted for their potential applications, including their notable antimalarial properties. rsc.org

One of the primary methods for constructing tetraoxanes is the condensation of two ketone or aldehyde molecules with two molecules of hydrogen peroxide. This can also be achieved by reacting a ketone or aldehyde with a pre-formed gem-dihydroperoxide. organic-chemistry.org Rhenium oxides, particularly Re₂O₇, have been shown to be exceptionally mild and efficient catalysts for the condensation of 1,1-dihydroperoxides with ketones or aldehydes to form 1,2,4,5-tetraoxanes in high yields. organic-chemistry.org This method can be used in a one-pot, tandem reaction starting directly from the carbonyl compound. organic-chemistry.org

Acid-catalyzed reactions are also employed. For example, the reaction of β,δ-triketones with hydrogen peroxide can selectively produce tricyclic peroxides in good yields. organic-chemistry.org Iodine catalysis also plays a role in forming complex multi-peroxide structures, such as the synthesis of 1,2,4,5,7,8-hexaoxonanes from bis(1-hydroperoxycycloalkyl) peroxides. researchgate.net These advanced synthetic routes provide access to complex molecules with multiple peroxide linkages, which would be difficult to obtain through traditional methods.

Elucidating Reactivity and Decomposition Mechanisms of Peroxide, Bis 1 Oxononyl

Mechanistic Studies of Decomposition

Kinetic Analysis of Peroxide Decomposition Rates

The thermal stability and decomposition rate of diacyl peroxides, including Peroxide, bis(1-oxononyl), are critical parameters that dictate their application, particularly as radical initiators in polymerization and organic synthesis. googleapis.comwikipedia.org The decomposition process is primarily a first-order reaction, characterized by the homolytic cleavage of the weak oxygen-oxygen bond to generate acyloxyl radicals. researchgate.netjlu.edu.cn The rate of this decomposition is highly dependent on factors such as the structure of the acyl group and the nature of the solvent. researchgate.netfluorine1.ru

The thermal decomposition of diacyl peroxides can be influenced by the surrounding medium. Studies on didecanoyl diperoxyadipate have shown that the reaction medium affects both the primary homolytic decomposition and secondary induced decomposition processes. researchgate.net The activation energy (Ea) for the thermal decomposition of peroxides in solution generally falls within the range of 80-140 kJ/mol. researchgate.net

The structure of the peroxide itself plays a significant role in its decomposition kinetics. For instance, studies on various perfluorinated diacyl peroxides (PFDAPs) have demonstrated a strong dependence of the thermal decomposition rate on the structure of the acyl group. fluorine1.ru This relationship allows for the selection of an appropriate peroxide for a specific process temperature. fluorine1.ru While specific kinetic data for Peroxide, bis(1-oxononyl) is not extensively detailed in the reviewed literature, the behavior of analogous diacyl peroxides provides a strong framework for understanding its decomposition profile. The half-life of a peroxide at a given temperature is a key metric for its practical use. googleapis.comgoogle.com

The following table, adapted from studies on perfluorinated diacyl peroxides, illustrates how the structure of the acyl group influences the thermal decomposition rate, presented as the half-life time in a specific solvent.

Table 1: Thermal Decomposition of various Perfluorodiacylperoxides (PFDAPs) in 1,1,2-trichloro-1,2,2-trifluoroethane (0.04 M). fluorine1.ru

| Peroxide Formula | Decomposition Temperature (°C) | Half-life Time (hours) |

|---|---|---|

| (C3F7COO)2 | 50 | 1.0 |

| (C4F9COO)2 | 50 | 1.2 |

| (C6F13COO)2 | 50 | 1.5 |

| (C8F17COO)2 | 50 | 2.2 |

| (Cl(CF2CFCl)2CF2COO)2 | 50 | 1.8 |

| (Cl(CF2CFCl)3CF2COO)2 | 50 | 2.5 |

Complex Reaction Pathways and Molecular Rearrangements

The reactivity of Peroxide, bis(1-oxononyl) extends beyond simple homolytic cleavage. As part of the diacyl peroxide family, it can be involved in complex reaction pathways and molecular rearrangements, often leading to the formation of highly functionalized molecules.

Oxidative Rearrangements in Organic Peroxide Chemistry

Organic peroxides are key players in several named oxidative rearrangement reactions. beilstein-journals.orgnih.gov One of the most significant is the Baeyer-Villiger oxidation, which converts ketones into esters and cyclic ketones into lactones. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This reaction can be carried out using peroxides or peroxyacids as the oxidant. wikipedia.org

The general mechanism involves the nucleophilic addition of the peroxide to the ketone, forming a tetrahedral intermediate often referred to as the Criegee intermediate. beilstein-journals.orgnih.govjk-sci.com This is followed by the migration of one of the alkyl or aryl groups from the carbon to the adjacent oxygen atom, with simultaneous cleavage of the O-O bond. jk-sci.com The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl, which is related to the ability of the group to stabilize a positive charge. organic-chemistry.orgjk-sci.com While the classical Baeyer-Villiger reaction often employs peroxyacids, the underlying principles involving peroxide intermediates are central to a wide range of oxidative rearrangements in organic chemistry. beilstein-journals.orgnih.govbeilstein-journals.org

Difunctionalization Reactions Mediated by Peroxide Species

Diacyl peroxides, such as Peroxide, bis(1-oxononyl), are valuable reagents for the difunctionalization of unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. researchgate.netnih.govnih.gov These reactions allow for the simultaneous introduction of two functional groups across the double or triple bond, providing a powerful tool for increasing molecular complexity. researchgate.net

The general strategy involves the thermal or metal-catalyzed decomposition of the diacyl peroxide to generate an acyloxyl radical, which readily undergoes decarboxylation to form a carbon-centered (alkyl) radical. researchgate.netnih.gov This alkyl radical then adds to the unsaturated bond of a substrate, like an alkene, creating a new radical intermediate. nih.govmdpi.com The fate of this intermediate determines the final product. A common pathway involves its oxidation to a carbocation, which is then trapped by a nucleophile present in the reaction mixture. nih.govmdpi.comrsc.org This radical addition followed by oxidation and nucleophilic addition sequence is a cornerstone of peroxide-mediated difunctionalization. nih.gov

A variety of functional groups can be introduced using this methodology, including alkyl, aryl, hydroxyl, alkoxy, and amino groups. nih.govmdpi.com For example, the reaction of dilauroyl peroxide (a related long-chain diacyl peroxide) with titanium(IV) enolates results in a stereoselective decarboxylative alkylation, showcasing the introduction of an undecyl group. ub.edu

Table 2: Examples of Peroxide-Mediated Difunctionalization Reactions.

| Peroxide Type | Substrate | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| Dicumyl Peroxide (DCP) | Styrenes | Methylalkoxy Difunctionalization | Forms methylated ether products. | nih.govmdpi.com |

| Di-tert-butyl Peroxide (DTBP) | N-Arylacrylamides | Oxidative 1,2-Alkylarylation | Produces functionalized oxindoles. | beilstein-journals.org |

| Dilauroyl Peroxide (LPO) | Chiral Titanium(IV) Enolates | Decarboxylative Alkylation | Delivers highly diastereoselective adducts. | ub.edu |

| Bis(arylsulfonyl) Peroxide | Cyclic Enol Ethers | 1,2-Oxy-sulfonylation | Generates 1,2-difunctionalized products. | acs.orgnih.gov |

Electron Transfer Mechanisms in Peroxide Reactions

The decomposition of diacyl peroxides is not limited to thermal homolysis; it can also be initiated via electron transfer processes. rsc.org Both single electron transfer (SET) reduction and oxidation can trigger the cleavage of the O-O bond. In many catalytic cycles, a single electron is transferred to the peroxide from a reducing agent, such as a low-valent transition metal like Cu(I) or Fe(II), or from other species like triarylamines or frustrated Lewis pairs. nih.govrsc.orgsemanticscholar.orgrsc.org

This SET event leads to the formation of a radical anion which rapidly fragments into a carboxylate anion and a carboxyl radical. The latter can then decarboxylate to form an alkyl or aryl radical, which propagates the desired reaction. nih.govsemanticscholar.org This mechanism is fundamental to many metal-catalyzed difunctionalization and cross-coupling reactions. nih.govsemanticscholar.org For instance, in the alkylation of titanium enolates with dilauroyl peroxide, the reaction is proposed to proceed through an SET from the enolate to the peroxide. ub.edu Similarly, organo-redox-catalysis using triarylamines has been shown to mediate reactions by electron transfer to benzoyl peroxide, generating benzoyloxyl radicals. rsc.org

Conversely, electron transfer can occur from the peroxide. The oxidation of certain substrates, such as specific azo dyes, by diacyl peroxides is believed to be initiated by an electron-transfer oxidation mechanism rather than by direct oxygen atom transfer. researchgate.net The interplay between radical, ionic, and electron transfer pathways makes the chemistry of diacyl peroxides like Peroxide, bis(1-oxononyl) remarkably versatile. rsc.org

Applications of Peroxide, Bis 1 Oxononyl in Advanced Materials and Chemical Transformations

Polymer Science and Technology

The primary industrial application of Peroxide, bis(1-oxononyl) lies within the field of polymer science, where its ability to generate free radicals is harnessed to initiate polymerization, modify polymer structures, and cure resins.

Organic peroxides are widely employed as initiators for free radical polymerization reactions. google.compergan.com Peroxide, bis(1-oxononyl) functions as a thermal radical initiator; upon heating, the weak oxygen-oxygen bond cleaves, decomposing into two corresponding free radicals. wikipedia.orgalfachemic.com These highly active radicals then initiate the polymerization of various monomers, such as ethylene (B1197577) and vinyl chloride, by attacking the monomer's double bond and starting the formation of a polymer chain. alfachemic.comnouryon.com

The rate of polymerization and the final properties of the polymer are significantly influenced by the choice of initiator and the reaction temperature. wikipedia.org The effectiveness of a peroxide initiator is often characterized by its decomposition rate, typically expressed as a half-life temperature—the temperature at which half of the peroxide decomposes in a given time. pergan.com Another critical parameter is the Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which a substance will undergo self-accelerating decomposition. wikipedia.orgacs.org For Peroxide, bis(1-oxononyl), this value is crucial for determining safe storage and transport temperatures to prevent thermal hazards. acs.org

Table 1: Properties of Peroxide, bis(1-oxononyl) as a Polymerization Initiator This table presents key physical and safety properties of Peroxide, bis(1-oxononyl) relevant to its function as a polymerization initiator. Data is compiled from chemical databases and safety literature.

| Property | Value | Source |

|---|---|---|

| CAS Number | 762-13-0 | acs.org |

| Molecular Formula | C18H34O4 | acs.org |

| Molecular Weight | 314.52 g/mol | acs.org |

| Self-Accelerating Decomposition Temperature (SADT) | 20.0 °C | acs.org |

Peroxide, bis(1-oxononyl) is utilized in the crosslinking of polymers, a process that enhances their mechanical, thermal, and chemical properties. specialchem.com Crosslinking involves the formation of covalent bonds that connect adjacent polymer chains, transforming linear polymers into a more robust three-dimensional network. specialchem.com Peroxides initiate this process by generating free radicals that abstract hydrogen atoms from the polymer backbones, creating macroradicals. mdpi.com These macroradicals can then combine, forming the crosslinks.

This method is a widespread industrial technique for materials like ultra-high molecular weight polyethylene (B3416737) (UHMWPE), where it improves wear resistance for applications in medical devices. nih.gov The selection of the peroxide and the curing temperature are critical variables that allow for the tailoring of the final material's characteristics. pcimag.com The extent of crosslinking, or crosslink density, directly impacts properties such as the material's stiffness and glass transition temperature (Tg). mdpi.com Generally, a higher concentration of the peroxide initiator leads to a higher crosslink density. mdpi.com

Table 2: Illustrative Influence of Peroxide Initiator Concentration on Polymer Properties This table illustrates the general relationship between the concentration of a peroxide initiator, like Peroxide, bis(1-oxononyl), and the resulting physical properties of a crosslinked polymer. The trends shown are based on established principles in polymer science.

| Initiator Concentration | Crosslink Density | Glass Transition Temperature (Tg) | Material Stiffness |

|---|---|---|---|

| Low | Low | Lower | Lower |

| Medium | Medium | Intermediate | Intermediate |

| High | High | Higher | Higher |

In the context of thermosetting resins and composites, Peroxide, bis(1-oxononyl) acts as a curing agent or hardener. qfperoxide.com Curing is the chemical process through which a liquid resin is converted into a solid, infusible, and insoluble polymer network, a process synonymous with crosslinking. specialchem.compcimag.com Diacyl peroxides are particularly common curing agents for unsaturated polyester (B1180765) resins. qfperoxide.comrbhltd.com

The peroxide is mixed with the resin, and upon the application of heat, it decomposes to generate the free radicals that initiate the crosslinking reactions. pcimag.com The choice of peroxide is dictated by the curing temperature required for the specific application, which can range from ambient to elevated temperatures for processes like hot press molding. pcimag.comrbhltd.com The use of peroxide curing agents can offer several advantages, including the ability to formulate 100%-reactive systems with low volatile organic compound (VOC) emissions and the flexibility to cure at low temperatures. pcimag.com The efficiency and speed of the cure are dependent on the peroxide's decomposition kinetics. researchgate.net

Table 3: General Comparison of Peroxide Types as Curing Agents for Resins This table provides a general comparison of different classes of organic peroxides used as curing agents in resin systems, highlighting the typical characteristics of diacyl peroxides like Peroxide, bis(1-oxononyl).

| Peroxide Type | Typical Cure Temperature Range | Cure Speed | Key Characteristics |

|---|---|---|---|

| Diacyl Peroxides (e.g., Dinonanoyl Peroxide) | Low to Moderate | Moderate to Fast | Good for ambient and low-temperature cure; versatile. |

| Ketone Peroxides | Ambient | Fast (with accelerator) | Commonly used in room temperature cure applications. rbhltd.com |

| Peroxyesters | Moderate to High | Varies with structure | Good for curing at temperatures from 150°C to 160°C. researchgate.net |

| Dialkyl Peroxides | High | Slow | Requires high temperatures for decomposition; suitable for high-temperature molding. researchgate.net |

While often used to build up polymers, peroxides like Peroxide, bis(1-oxononyl) can also be used for the controlled degradation of polymer chains. mdpi.comnist.gov This process, sometimes referred to as controlled rheology, is particularly relevant for polymers like polypropylene (B1209903) (PP). mdpi.com In this application, the peroxide-generated radicals initiate a process called β-scission, which breaks the polymer backbone. mdpi.com

This intentional degradation leads to a reduction in the polymer's average molecular weight and a narrowing of its molecular weight distribution. mdpi.com The primary benefit of this process is a significant decrease in melt viscosity, which improves the processability of the polymer for applications like injection molding and fiber spinning. mdpi.com The extent of degradation can be precisely managed by controlling the amount of peroxide and the reaction temperature. mdpi.com Peroxides have also been shown to accelerate the hydrolytic degradation of certain polyesters. researchgate.net

Table 4: Illustrative Effect of Peroxide-Induced Degradation on Polypropylene (PP) This table illustrates the typical changes in key properties of polypropylene after undergoing controlled degradation using a peroxide initiator, based on the principles of controlled rheology.

| Property | Before Degradation (High MW PP) | After Degradation with Peroxide (CR-PP) | Source |

|---|---|---|---|

| Average Molar Mass | High | Lower | mdpi.com |

| Molar Mass Distribution | Broad | Narrower | mdpi.com |

| Melt Viscosity | High | Lower | mdpi.com |

Contributions to Synthetic Organic Chemistry

Beyond its extensive use in polymer science, the reactivity of the peroxide bond also allows for applications in chemical synthesis.

Organic peroxides are powerful oxidizing agents and can be used in a variety of transformations in organic synthesis. noaa.govnumberanalytics.com The fundamental role of an oxidizing agent is to accept electrons from another substance, thereby increasing the oxidation state of that substance. numberanalytics.com In organic chemistry, this enables the synthesis of complex molecules by facilitating reactions such as the conversion of alcohols to aldehydes or ketones, and the cleavage of alkenes. numberanalytics.comlibretexts.org

As a diacyl peroxide, Peroxide, bis(1-oxononyl) belongs to a class of compounds known to act as oxidants. wikipedia.org While its application as a polymerization initiator is its most documented role, its inherent oxidizing power makes it potentially useful for specialized oxidation reactions. For instance, other peroxides are used for epoxidizing alkenes or as bleaching agents. wikipedia.orglibretexts.org Although specific, widely-cited examples of Peroxide, bis(1-oxononyl) in specialized, non-polymeric organic syntheses are less common in the literature than its polymer-related uses, its chemical nature as a strong oxidant implies its suitability for such transformations under appropriate reaction conditions. noaa.gov

Enabling Complex Chemical Transformations

Peroxide, bis(1-oxononyl), as a member of the diacyl peroxide family, is a valuable reagent for enabling complex chemical transformations, primarily through the generation of nonyl radicals. The relatively weak oxygen-oxygen bond in the peroxide functional group readily undergoes homolytic cleavage upon thermal or photochemical induction, producing two acyloxyl radicals, which can subsequently lose carbon dioxide to form highly reactive alkyl radicals.

This reactivity is harnessed in various synthetic methodologies. A significant application lies in decarboxylative cross-coupling reactions. acs.org In this context, diacyl peroxides serve as precursors to alkyl radicals, which can then be coupled with a variety of nitrogen-containing nucleophiles. acs.org Research has demonstrated the successful C(sp³)–N cross-coupling of diacyl peroxides with nitrogen nucleophiles such as indazoles, triazoles, and indoles. acs.org These transformations can be achieved using copper catalysis or through a combination of copper and photoredox catalysis to generate the necessary primary and secondary alkyl radicals from their corresponding diacyl peroxides. acs.org This methodology offers a powerful tool for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.

The general scheme for this transformation, illustrating the utility of diacyl peroxides, can be represented as follows:

Table 1: General Scheme of Decarboxylative C(sp³)–N Cross-Coupling

| Reactants | Catalyst/Conditions | Products |

| Peroxide, bis(1-oxononyl) + Nitrogen Nucleophile (e.g., Indazole) | Copper salt and/or photoredox catalyst, light/heat | N-nonyl-indazole + CO₂ + Carboxylic acid byproduct |

This table illustrates a representative transformation enabled by diacyl peroxides like Peroxide, bis(1-oxononyl).

The utility of diacyl peroxides extends to other radical-mediated transformations. The generated alkyl radicals can participate in addition reactions to alkenes and alkynes, conjugate additions, and the formation of other carbon-heteroatom bonds, showcasing the versatility of this class of compounds in modern organic synthesis.

Exploratory and Emerging Applications

The direct application of Peroxide, bis(1-oxononyl) in bioactive compounds or biotechnological processes is not extensively documented in current literature. However, the broader class of organic peroxides and the enzymes that interact with them, peroxidases, are subjects of ongoing research with potential implications for this compound.

Peroxidases are enzymes that utilize hydrogen peroxide and other organic peroxides to catalyze a wide range of oxidative reactions. nih.gov Advances in biotechnology have focused on harnessing the power of these enzymes for chemoenzymatic synthesis. nih.gov For instance, engineered peroxidases can perform selective oxidations to produce chiral molecules, which are valuable intermediates in pharmaceutical synthesis. nih.gov While these studies typically employ simpler peroxides, the fundamental principle of enzymatic utilization of a peroxide oxidant suggests a potential, yet unexplored, avenue for the use of more complex diacyl peroxides like Peroxide, bis(1-oxononyl) in biocatalytic transformations.

Furthermore, research into the synthesis of functionalized ethers and other complex molecules has utilized peroxide electrophiles. unl.edu The reaction of diacyl peroxides with various nucleophiles points to their potential as alkylating agents in the synthesis of biologically relevant scaffolds. unl.edu The lipophilic nonyl chains of Peroxide, bis(1-oxononyl) could, in principle, be introduced into molecules to modulate their bioactivity, solubility, or membrane permeability.

A summary of related research areas is presented below:

Table 2: Exploratory Research Areas Related to Peroxides

| Research Area | Description | Potential Relevance to Peroxide, bis(1-oxononyl) |

| Chemoenzymatic Synthesis | Use of enzymes, such as peroxidases, to catalyze specific chemical reactions. nih.gov | The nonyl peroxide could serve as a substrate for engineered peroxidases to create novel functionalized molecules. |

| Synthesis of Bioactive Molecules | The use of peroxide-based reagents to introduce specific functional groups into complex molecules. unl.edu | The nonyl group could be transferred to a bioactive core to modify its properties. |

| Radical-Mediated Synthesis | Generation of alkyl radicals from diacyl peroxides for the formation of complex bonds. acs.org | Could be applied to the synthesis of novel compounds with potential biological activity. |

These areas represent the forefront of peroxide chemistry and biotechnology. While direct evidence for the use of Peroxide, bis(1-oxononyl) is pending, the foundational research in these fields suggests plausible future applications for this and other long-chain diacyl peroxides.

Theoretical and Computational Investigations of Peroxide, Bis 1 Oxononyl

Quantum Chemical Characterization

Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural properties of Peroxide, bis(1-oxononyl).

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of organic molecules. For diacyl peroxides, DFT calculations can accurately predict geometries, vibrational frequencies, and electronic properties. nih.gov Different functionals, such as B3LYP and M06-2X, are often employed to model these systems. bohrium.comresearchgate.net For instance, DFT has been successfully used to study the electronic structure of various organic peroxides, providing insights into their stability and reactivity. nih.govresearchgate.net The choice of functional and basis set is crucial for obtaining results that are in good agreement with experimental data. researchgate.netchemrxiv.org DFT calculations can elucidate the distribution of electron density, identify regions susceptible to nucleophilic or electrophilic attack, and calculate properties like dipole moments.

Molecular Mechanics (MM) offers a computationally less intensive approach to explore the conformational space and determine the minimum energy structures of large molecules like Peroxide, bis(1-oxononyl). scilit.comresearchgate.net Force fields are parameterized to reproduce experimental geometries and energies. acs.org For diacyl peroxides, MM studies can predict the preferred conformations, which are often influenced by the steric bulk of the acyl groups and the dihedral angle of the peroxide bond. scilit.com These studies are crucial for understanding how the molecule's shape affects its physical and chemical properties.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the reactivity of a molecule. For Peroxide, bis(1-oxononyl), the HOMO is typically associated with the lone pairs of the oxygen atoms, while the LUMO is often the antibonding σ* orbital of the O-O bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

The O-O bond dissociation energy (BDE) is a key parameter determining the thermal stability of peroxides. acs.orgnih.gov Computational methods, such as G4 and CBS-APNO, have been used to calculate the BDE of various organic peroxides with high accuracy. researchgate.netacs.orgwayne.edu For diacyl peroxides, the BDE is influenced by the nature of the acyl groups. wayne.edu The homolytic cleavage of the weak O-O bond is the primary step in their thermal decomposition, leading to the formation of acyloxy radicals. numberanalytics.comwiley.com

Table 1: Calculated Bond Dissociation Energies (BDE) for Representative Peroxides

| Peroxide | Computational Method | O-O BDE (kcal/mol) |

| Hydrogen Peroxide | G2 | 50.5 |

| Methyl Hydroperoxide | G2 | 45.0 |

| Di-tert-butyl peroxide | Not Specified | Not Specified |

| Dibenzoyl peroxide | Not Specified | Not Specified |

Structure-Reactivity Relationships and Predictive Modeling

Understanding the relationship between the structure of a peroxide and its reactivity is crucial for predicting its behavior and designing safer chemical processes.

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. nih.govacs.orgnih.gov For organic peroxides, QSPR models have been developed to predict thermal stability parameters, such as the heat of decomposition and the self-accelerating decomposition temperature (SADT). nih.govhep.com.cnqsardb.org These models use various molecular descriptors that encode structural, topological, and electronic features of the molecules. hep.com.cn The development of robust QSPR models is encouraged by regulatory frameworks like REACH to fill data gaps for hazardous chemicals. nih.govnih.gov The goal is to create simple, yet predictive models that can be used for screening purposes without the need for extensive experimental testing or complex quantum chemical calculations. nih.gov

Table 2: Examples of Descriptors Used in QSPR Models for Organic Peroxides

| Descriptor Type | Examples |

| Constitutional | Molecular weight, number of specific atoms |

| Topological | Connectivity indices, shape indices |

| Quantum-Chemical | HOMO/LUMO energies, partial charges |

Simulation and Modeling of Reaction Dynamics

Theoretical and computational chemistry provide powerful tools for investigating the complex reaction dynamics of molecules like Peroxide, bis(1-oxononyl). Through simulation and modeling, researchers can gain insights into reaction mechanisms, kinetics, and intermolecular interactions at an atomic level of detail that is often inaccessible through experimental methods alone.

Computational Elucidation of Reaction Pathways and Transition States

The thermal decomposition of diacyl peroxides, including Peroxide, bis(1-oxononyl), is a process of significant interest, particularly as it dictates their function as radical initiators. numberanalytics.com Computational methods, especially density functional theory (DFT) and ab initio calculations, are instrumental in mapping the potential energy surfaces of these reactions to elucidate the most likely decomposition pathways. conicet.gov.arnih.gov

A primary focus of these investigations is the initial bond-breaking event. The decomposition of diacyl peroxides is generally understood to proceed via the homolytic cleavage of the weak oxygen-oxygen (O-O) bond. wayne.edu However, computational studies explore the nuances of this process, particularly the competition between a stepwise mechanism and a concerted mechanism. acs.org

One-Bond Cleavage (Stepwise): This pathway involves the initial homolysis of the O-O bond to form two acyloxy radicals (R-C(O)O•). These radicals can then undergo subsequent decarboxylation to yield alkyl radicals and carbon dioxide. nih.govacs.org

Two-Bond Cleavage (Concerted): This pathway involves the simultaneous cleavage of the O-O bond and one of the carbon-carbon bonds adjacent to the carbonyl group. acs.org This mechanism bypasses the formation of the acyloxy radical intermediate, directly producing an alkyl radical, an acyloxy radical, and a molecule of carbon dioxide.

Computational studies indicate that the nature of the R group significantly influences the preferred pathway. For diacyl peroxides with electron-donating alkyl groups, such as the nonyl group in Peroxide, bis(1-oxononyl), both stepwise and concerted pathways can be energetically favorable. acs.org The stability of the resulting radicals is a key determinant of the reaction mechanism.

Transition state theory is employed to calculate the activation energies for these pathways. acs.org The geometry of the transition state—the highest energy point along the reaction coordinate—is optimized using computational methods. conicet.gov.ar For the O-O bond cleavage, the transition state is characterized by an elongated O-O bond distance. Calculations on related diacyl peroxides provide estimates for the bond dissociation energies (BDEs), which are critical for understanding their thermal lability. researchgate.net

Table 1: Calculated O-O Bond Dissociation Energies (D) and Enthalpies of Formation (ΔfH°) for Selected Diacyl Peroxides

| Peroxide Structure [RC(O)O]₂ | D(O-O) (kJ/mol) | ΔfH° (Peroxide) (kJ/mol) | ΔfH° (Acyloxy Radical) (kJ/mol) |

|---|---|---|---|

| [CH₃(CH₂)₂C(O)O]₂ (Butyryl peroxide) | 125.5 | -627.0 | -250.8 |

| [CH₃(CH₂)₃C(O)O]₂ (Valeryl peroxide) | 126.6 | -668.3 | -270.9 |

| [CH₃(CH₂)₄C(O)O]₂ (Hexanoyl peroxide) | 126.6 | -750.9 | -312.2 |

Kinetic Modeling of Peroxide Decomposition Processes

Kinetic modeling aims to mathematically describe the rate at which a chemical reaction, such as the decomposition of Peroxide, bis(1-oxononyl), proceeds. By combining experimental data with computational results, robust models can be developed to predict the peroxide's behavior under various conditions. researchgate.net The thermal decomposition of organic peroxides is often modeled using nth-order or autocatalytic reaction kinetics. researchgate.net

For many diacyl peroxides, the decomposition follows a first-order kinetic model, especially in dilute solutions where the rate is primarily dependent on the concentration of the peroxide itself. researchgate.net The fundamental equation for first-order decomposition is:

Rate = k[Peroxide]

Where 'k' is the first-order rate constant. This rate constant is highly temperature-dependent, a relationship described by the Arrhenius equation:

k = A * exp(-Ea / RT)

Here, 'A' is the pre-exponential factor (related to the frequency of collisions), 'Ea' is the activation energy, 'R' is the universal gas constant, and 'T' is the absolute temperature.

Computational chemistry plays a crucial role in determining these kinetic parameters. nih.gov Transition state theory allows for the calculation of rate constants from first principles. acs.org The free-energy barrier (ΔG‡) for the reaction, obtained from computational models, is directly related to the rate constant. nih.gov By simulating the decomposition at various temperatures, the activation energy (Ea) can be derived. These theoretical calculations can then be validated against experimental results obtained from techniques like differential scanning calorimetry (DSC) or time-resolved spectroscopy. researchgate.netresearchgate.net

Table 2: Illustrative Kinetic Parameters for Diacyl Peroxide Decomposition

The following table provides examples of kinetic data for the thermal decomposition of various diacyl peroxides in solution, demonstrating the range of values observed for this class of compounds. Data adapted from multiple sources. researchgate.netnih.gov

| Peroxide | Solvent | Temperature (°C) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|---|

| Acetyl Peroxide | Toluene | 80 | 1.9 x 10⁻⁵ | 123.6 |

| Lauroyl Peroxide | Benzene | 60 | 1.8 x 10⁻⁵ | 127.1 |

| Benzoyl Peroxide | Benzene | 80 | 4.8 x 10⁻⁵ | 124.3 |

Molecular Dynamics Simulations for Peroxide Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org For Peroxide, bis(1-oxononyl), MD simulations can provide detailed insights into its behavior in a condensed phase, such as in a solvent or a polymer matrix, which is highly relevant to its application as a polymerization initiator. numberanalytics.com

In an MD simulation, atoms are modeled as spheres, and their interactions are described by a force field—a set of parameters and equations that approximate the potential energy of the system. Newton's equations of motion are then solved iteratively to track the trajectory of each atom over a period of time, typically from picoseconds to microseconds. arxiv.org

MD simulations can elucidate several key aspects of peroxide interactions:

Solvation and Solvent Effects: Simulations can reveal how solvent molecules arrange themselves around the peroxide molecule. This "solvation shell" can influence the peroxide's stability and the rate of its decomposition. The diffusion of the peroxide and its subsequent radical products through the solvent can also be modeled. rsc.orgrsc.org

Conformational Dynamics: The long nonyl chains of Peroxide, bis(1-oxononyl) are flexible. MD simulations can explore the different conformations the molecule adopts in solution, which can affect its reactivity.

Intermolecular Interactions: In a typical application, the peroxide is mixed with monomer molecules. MD simulations can be used to study the interactions between the peroxide and the surrounding monomers before decomposition, as well as the interactions of the resulting radicals with the monomers to initiate polymerization. The simulations can provide information on local concentrations and the orientation of molecules, which are crucial for reaction initiation. rsc.org

While specific MD studies on Peroxide, bis(1-oxononyl) are not widely published, simulations of similar long-chain organic molecules and other peroxides in various solvents demonstrate the power of this technique. rsc.orgrsc.orgresearchgate.net For example, simulations of hydrogen peroxide in water have been used to investigate dissociation pathways and the role of the solvent in stabilizing radical products. researchgate.net Similarly, MD simulations of organic molecules in ionic liquids or other organic solvents have detailed the structural and dynamic properties of the mixtures, such as clustering and diffusion coefficients. rsc.org These studies provide a methodological framework for understanding the complex intermolecular interactions governing the behavior of Peroxide, bis(1-oxononyl) in a reaction environment.

Advanced Analytical Methodologies in Peroxide, Bis 1 Oxononyl Research

Spectroscopic Techniques for Structural and Kinetic Analysis

Spectroscopic methods are indispensable for probing the molecular structure of peroxides and monitoring their transformation during chemical reactions in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions and identifying reaction products. researchgate.netsemanticscholar.org For diacyl peroxides, ¹H and ¹³C NMR can track the decomposition of the starting material and the emergence of subsequent products. researchgate.net The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, allowing for the differentiation of reactants, intermediates, and final products. nih.gov

The decomposition of diacyl peroxides typically involves the homolytic cleavage of the O-O bond, followed by decarboxylation to form radicals, which then react to form various stable products. rsc.org By acquiring NMR spectra at regular intervals, the concentration of the parent peroxide can be observed to decrease, while signals corresponding to the formation of products increase. For Peroxide, bis(1-oxononyl), one would expect to monitor the disappearance of the signals corresponding to the α-methylene protons adjacent to the carbonyl group and the appearance of signals for nonane, octyl nonanoate, and other potential recombination products.

Advanced NMR techniques can even detect transient radical intermediates, providing deeper mechanistic insights. researchgate.net The quantitative nature of NMR allows for the determination of reaction kinetics by plotting the concentration of reactants or products over time. nih.govnih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Diacyl Peroxide Analysis This table is illustrative and shows typical chemical shift regions for protons in environments relevant to the study of diacyl peroxides. Actual values for Peroxide, bis(1-oxononyl) would require experimental determination.

| Functional Group | Typical Chemical Shift (δ, ppm) |

| α-Methylene (–CH₂–C(O)O–) | 2.2 - 2.6 |

| Alkyl Chain (–CH₂–) | 1.2 - 1.7 |

| Terminal Methyl (–CH₃) | 0.8 - 1.0 |

Crystallographic and Morphological Analysis

Understanding the solid-state structure of peroxides is crucial for correlating their molecular conformation with their stability and reactivity.

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure and stability. wikipedia.org For diacyl peroxides, the key structural parameters of interest are the O-O bond length and the C-O-O-C dihedral angle. iucr.org

The O-O bond is the weakest link in the molecule, and its length can provide insight into its lability. X-ray crystallography on analogous compounds like dibenzoyl peroxide has shown the O-O bond length to be approximately 1.46 Å. iucr.org The dihedral angle at the peroxide bond is another critical feature; in dibenzoyl peroxide, it is about 91°, indicating a non-planar conformation which helps to minimize steric and electronic repulsion. iucr.org Analysis of the crystal packing reveals intermolecular interactions that can influence the stability of the peroxide in the solid state.

Table 3: Typical Structural Parameters for Diacyl Peroxides from X-ray Diffraction Data based on published crystal structures of analogous compounds like dibenzoyl peroxide. iucr.orgpnas.org

| Parameter | Typical Value |

| O–O Bond Length | ~1.46 Å |

| C–O Bond Length | ~1.40 Å |

| C=O Bond Length | ~1.20 Å |

| C–O–O Bond Angle | ~110° |

| C–O–O–C Dihedral Angle | 90° - 115° |

Thermal Analysis for Mechanistic Insights

The thermal instability of peroxides is a defining characteristic and a primary safety concern. Thermal analysis techniques are essential for quantifying this instability and understanding the decomposition mechanism.

Calorimetric Techniques in Decomposition Studies

Calorimetric methods, such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), are used to study the thermal behavior of energetic materials like peroxides. akjournals.comtamu.edu These techniques measure the heat flow associated with the thermal decomposition of a sample as a function of temperature. dlr.de

DSC experiments can determine key safety parameters, including the onset temperature of decomposition (T_onset), the temperature of the maximum decomposition rate (T_peak), and the total heat of decomposition (ΔH_d). akjournals.comresearchgate.net By performing experiments at different heating rates, kinetic parameters such as the activation energy (E_a) and the pre-exponential factor (A) can be calculated using methods like the Kissinger method. dntb.gov.ua This information is vital for assessing the thermal hazards and ensuring safe handling, storage, and transport. aiche.orgdaneshyari.com For example, studies on benzoyl peroxide and lauroyl peroxide show highly exothermic decompositions, highlighting their potential hazards. researchgate.netresearchgate.net

ARC provides data under adiabatic conditions, simulating a worst-case scenario where no heat is lost to the surroundings. This allows for the determination of the Time to Maximum Rate (TMRad), a critical parameter for process safety evaluations. nih.govnih.gov

Table 4: Thermal Decomposition Data for Representative Diacyl Peroxides Data obtained from calorimetric studies of analogous peroxides. Values can vary based on purity, sample size, and experimental conditions. akjournals.comresearchgate.netresearchgate.net

| Parameter | Benzoyl Peroxide | Lauroyl Peroxide |

| Onset Temperature (T_onset) | ~105 - 109 °C | ~60 - 70 °C |

| Heat of Decomposition (ΔH_d) | ~1300 - 1400 J/g | ~900 - 1000 J/g |

| Activation Energy (E_a) | ~120 - 140 kJ/mol | ~110 - 130 kJ/mol |

Chromatographic Separations for Compound Purity and Reaction Component Analysis

Chromatographic techniques are indispensable in the analysis of "Peroxide, bis(1-oxononyl)" (dinonanoyl peroxide), providing robust methodologies for the determination of compound purity and the detailed analysis of reaction components. The selection of a specific chromatographic method is contingent upon the volatility and thermal stability of the peroxide, as well as the matrix in which it is being analyzed. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been successfully employed for the analysis of analogous organic peroxides, and these principles are applicable to dinonanoyl peroxide.

High-performance liquid chromatography, particularly in the reverse-phase mode, is a powerful tool for purity assessment. This technique separates compounds based on their polarity. For a relatively nonpolar compound like dinonanoyl peroxide, a C18 or C8 stationary phase is typically effective. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The composition of the mobile phase can be optimized to achieve the desired separation of the parent peroxide from its impurities, which may include the corresponding carboxylic acid (nonanoic acid) and alcohol (nonanol), as well as unreacted starting materials. Detection is commonly achieved using an ultraviolet (UV) detector, as the peroxide linkage can exhibit absorbance at lower wavelengths.

Gas chromatography is another viable method, particularly for the analysis of reaction components and for detecting volatile impurities. However, a significant challenge in the GC analysis of organic peroxides is their inherent thermal instability. Elevated temperatures within the injector port and column can lead to decomposition, yielding inaccurate quantitative results and potentially damaging the column. To mitigate this, specialized injection techniques, such as cool on-column injection, are often preferred. The use of shorter columns and faster temperature ramps can also minimize the time the analyte spends at high temperatures. The selection of a stable stationary phase is crucial, with polysiloxane-based columns being a common choice. When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative data but also structural information, which is invaluable for identifying byproducts and degradation products in a reaction mixture. For instance, in a synthesis reaction, GC-MS can be used to monitor the disappearance of starting materials and the appearance of dinonanoyl peroxide, as well as any side-reaction products.

The following data tables provide examples of typical starting conditions for the chromatographic analysis of long-chain dialkyl peroxides like "Peroxide, bis(1-oxononyl)". It is important to note that these are generalized conditions and would require optimization for the specific analytical application.

Table 1: Illustrative HPLC-UV Parameters for Purity Analysis of Peroxide, bis(1-oxononyl)

| Parameter | Value |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Expected Retention Time | 5-7 minutes |

Table 2: Representative GC-MS Parameters for Reaction Component Analysis of Peroxide, bis(1-oxononyl)

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 200 °C (with cool on-column option if available) |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |

| Ion Source Temperature | 230 °C |

| Mass Range | 40-400 m/z |

| Expected Retention Time | 10-15 minutes |

In the context of reaction monitoring, chromatographic methods allow for the tracking of the concentration of reactants and products over time, providing critical data for kinetic studies and process optimization. For example, aliquots can be taken from a reaction mixture at various time points, quenched to halt the reaction, and then analyzed by HPLC or GC. The resulting chromatograms would show a decrease in the peak areas of the starting materials and a corresponding increase in the peak area of the "Peroxide, bis(1-oxononyl)" product. This quantitative data is essential for determining reaction endpoints and maximizing product yield.

Q & A

Q. What standardized methods are recommended for detecting peroxides in bis(1-oxononyl) peroxide during routine laboratory testing?

Methodological Answer:

- Test Strips (Method A): Use peroxide-specific test strips (e.g., from JT Baker or Sigma-Aldrich) for rapid qualitative detection. These strips detect peroxide groups via colorimetric changes and are suitable for simple ethers but may require calibration for complex peroxides like bis(1-oxononyl) peroxide .

- Iodide Test (Method B): Quantify peroxides via iodometric titration. This method involves acidifying the sample, adding potassium iodide, and titrating liberated iodine with sodium thiosulfate. Results are expressed in ppm (parts per million), with >10 ppm indicating hazardous levels .

- Best Practice: Test before each use, document results, and dispose of samples exceeding 10 ppm .

Q. What methodological steps ensure safe storage and handling of bis(1-oxononyl) peroxide to minimize decomposition risks?

Methodological Answer:

- Labeling: Record dates of receipt, opening, and discard, along with peroxide test results .

- Storage Conditions: Store under inert gas (e.g., nitrogen or argon) in airtight, light-resistant containers to inhibit radical-initiated decomposition .

- Volume Monitoring: Track evaporative loss to prevent concentration of peroxides .

Q. How should researchers mitigate health hazards when handling bis(1-oxononyl) peroxide in experimental workflows?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation: Work in a fume hood to avoid inhalation (H335 hazard) .

- First Aid Protocol: Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion (H302 hazard) .

Advanced Research Questions

Q. How can molecular structure inform experimental design to predict peroxide formation in bis(1-oxononyl) peroxide derivatives?

Methodological Answer:

- Structural Analysis: Evaluate C-H bond strength and radical stabilization in the 1-oxononyl group. Peroxide formation is favored in structures with weak C-H bonds (e.g., allylic or benzylic positions) .

- Reference Framework: Use Table 1 from Kelly (1996) to classify peroxide-forming potential based on functional groups and substituent effects .

Q. How can conflicting peroxide concentration data from different detection methods be resolved?

Methodological Answer:

-

Method Comparison:

Method Sensitivity Limitations Test Strips Semi-quantitative Less reliable for complex peroxides Iodometric Titration Quantitative Interference from reducing agents -

Resolution Strategy: Cross-validate with NMR or FTIR to confirm peroxide signatures. For trace quantification (<10 ppm), use HPLC-UV or GC-MS .

Q. What synthetic strategies minimize unintended peroxide formation during the preparation of bis(1-oxononyl) peroxide?

Methodological Answer:

- Radical Inhibition: Add stabilizers (e.g., BHT or hydroquinone) to quench free radicals during synthesis .

- Solvent Selection: Avoid ethers or aldehydes that auto-oxidize under ambient conditions .

- Reaction Monitoring: Use inline FTIR to detect peroxide intermediates and adjust reaction parameters in real time .

Q. How can researchers conduct a literature review to address discrepancies in peroxide stability studies?

Methodological Answer:

- Database Utilization: Search Reaxys or SciFinder for peer-reviewed data on bis(1-oxononyl) peroxide’s thermal decomposition kinetics. Filter results by methodology (e.g., DSC for stability analysis) .

- Critical Appraisal: Apply the RADAR framework (Rationale, Authority, Date, Appearance, Relevance) to prioritize studies with robust experimental designs (e.g., controlled atmosphere testing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.